molecular formula C11H19NO2 B13160069 5-Cyclopentylpiperidine-3-carboxylic acid

5-Cyclopentylpiperidine-3-carboxylic acid

Cat. No.: B13160069
M. Wt: 197.27 g/mol
InChI Key: RCAIFNFBAXHPCC-UHFFFAOYSA-N
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Description

5-Cyclopentylpiperidine-3-carboxylic acid is a synthetic piperidine derivative offered as a key chemical building block for medicinal chemistry and drug discovery research. Piperidine rings are among the most important heterocycles in pharmaceuticals, present in more than twenty classes of drugs and numerous bioactive alkaloids . This compound combines the versatile piperidine scaffold with a cyclopentyl substituent and a carboxylic acid functional group, making it a valuable intermediate for the design and synthesis of novel bioactive molecules. Researchers can utilize the carboxylic acid moiety for further derivatization, such as forming amide bonds, while the cyclopentyl group can be used to fine-tune the molecule's lipophilicity and stereoelectronic properties . Piperidine-containing compounds are frequently explored in the development of central nervous system (CNS) agents, analgesics, and other therapeutic compounds due to their favorable physicochemical properties and ability to interact with biological targets . The structural features of this compound align with current trends in medicinal chemistry to explore three-dimensional, "escaping from flatland" structures, which can improve drug-likeness and selectivity . This product is intended for use in hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a precursor in multi-step synthetic routes. It is supplied for research purposes only in laboratory settings. 5-Cyclopentylpiperidine-3-carboxylic acid is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

5-cyclopentylpiperidine-3-carboxylic acid

InChI

InChI=1S/C11H19NO2/c13-11(14)10-5-9(6-12-7-10)8-3-1-2-4-8/h8-10,12H,1-7H2,(H,13,14)

InChI Key

RCAIFNFBAXHPCC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2CC(CNC2)C(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods of 5-Cyclopentylpiperidine-3-carboxylic Acid

General Synthetic Approaches

The synthesis of 5-Cyclopentylpiperidine-3-carboxylic acid typically involves functionalization of the piperidine ring at the 3- and 5-positions with carboxylic acid and cyclopentyl substituents, respectively. The methods can be broadly categorized into:

Reported Synthetic Routes

Direct Substitution on Piperidine-3-carboxylic Acid

One common synthetic route involves starting from commercially available 3-piperidinecarboxylic acid. The cyclopentyl group is introduced at the 5-position via alkylation or amidation reactions. For example, amidation of 3-piperidinecarboxylic acid with cyclopentyl isocyanate or cyclopentylamine derivatives under controlled conditions yields intermediates that can be hydrolyzed or further functionalized to produce the target acid.

  • A study reported the synthesis of related compounds by reacting 3-piperidinecarboxylic acid with various isocyanates, including cyclopentyl isocyanate, to yield amide derivatives, which upon hydrolysis or modification afford the carboxylic acid functionality at the 3-position and cyclopentyl substitution at the 5-position.
Catalytic Oxidation of Halomethyl Precursors

Another method involves oxidation of halomethyl-substituted heterocycles. For example, the oxidation of 5-halomethyl piperidine derivatives in alkaline aqueous suspension using oxygen and a transition metal catalyst can lead to the formation of the corresponding carboxylic acid at the 3-position while retaining or introducing the cyclopentyl group at the 5-position.

  • This method allows for selective oxidation under mild conditions (temperatures from 50°C to 150°C, reaction times from 4 to 72 hours), optimizing yield and purity. Alkali concentrations and substrate molarity are carefully controlled for maximum conversion.
Carbamoylation Followed by Hydrolysis

The synthesis of 1-(cyclopentylcarbamoyl)piperidine-3-carboxylic acid, a closely related compound, involves carbamoylation of piperidine derivatives followed by hydrolysis to yield the free acid. This approach uses cyclopentylcarbamoyl chloride or equivalent reagents to install the cyclopentylcarbamoyl group, which can be transformed to the target acid.

Typical Reaction Conditions

Parameter Range / Value Notes
Temperature 50°C – 150°C Optimal range 80°C – 120°C
Reaction Time 4 – 72 hours Optimal 8 – 48 hours
Alkali Concentration 0.5 M – 3 M Preferably 0.9 M – 1.5 M
Substrate Concentration 0.05 M – 0.5 M Preferably 0.1 M – 0.3 M
Catalyst Transition metal catalyst (e.g., Cu, Fe salts) Used in oxidation steps

Table 1: Typical reaction parameters for oxidation-based synthesis of heterocyclic carboxylic acids including piperidine derivatives

Analytical Data and Characterization

The synthesized 5-Cyclopentylpiperidine-3-carboxylic acid and related derivatives are characterized by standard analytical techniques:

Summary Table of Preparation Methods

Method Starting Material(s) Key Reagents/Conditions Advantages Limitations
Direct Amidation of 3-Piperidinecarboxylic Acid 3-Piperidinecarboxylic acid, cyclopentyl isocyanate Amidation, hydrolysis Straightforward, versatile Requires careful control of reaction conditions
Catalytic Oxidation of Halomethyl Derivatives 5-Halomethyl piperidine derivatives Oxygen, alkaline aqueous suspension, transition metal catalyst, 50-150°C, 4-72 h Mild conditions, good selectivity Requires halomethyl precursors, longer reaction times
Carbamoylation followed by Hydrolysis Piperidine derivatives, cyclopentylcarbamoyl chloride Carbamoylation, hydrolysis Efficient for carbamoyl derivatives Multi-step, requires purification

This detailed review of preparation methods for 5-Cyclopentylpiperidine-3-carboxylic acid reflects a synthesis landscape that balances practical accessibility with chemical efficiency, providing a foundation for further medicinal chemistry exploration and pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopentylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 5-Cyclopentylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Key Attributes of 5-Cyclopentylpiperidine-3-carboxylic Acid and Analogous Compounds

Compound Name Ring Type Substituents Molecular Weight (g/mol) Key Properties/Findings Reference
5-Cyclopentylpiperidine-3-carboxylic acid Piperidine Cyclopentyl (C5), carboxylic acid (C3) 195.26* Enhanced lipophilicity; potential CNS activity due to piperidine backbone
Nipecotic acid Piperidine None (parent structure) 143.18 GABA uptake inhibitor; prodrugs improve blood-brain barrier (BBB) penetration
1-Methyl-5-oxopyrrolidine-3-carboxylic acid Pyrrolidine Methyl (C1), ketone (C5) 157.14 Five-membered ring with higher ring strain; altered metabolic stability
2-Chloro-6-methylpyrimidine-4-carboxylic acid Pyrimidine Chloro (C2), methyl (C6) 186.59 Aromatic system; chloro group enhances electronegativity, potential enzyme inhibition
5-Hydroxy-6-methylpyridine-3-carboxylic acid Pyridine Hydroxyl (C5), methyl (C6) 153.14 Chelating properties; interacts with metal ions in biological systems
1-Cyanocyclopentanecarboxylic acid Cyclopentane Cyano (C1) 139.15 High reactivity due to cyano group; used in synthetic intermediates

*Calculated molecular weight based on formula C₁₁H₁₇NO₂.

Ring System and Conformational Flexibility

  • Piperidine Derivatives: The six-membered piperidine ring adopts a chair conformation, balancing stability and flexibility.
  • Pyrrolidine and Azetidine Derivatives: Smaller rings (5-membered pyrrolidine, 4-membered azetidine) exhibit higher ring strain, influencing reactivity and metabolic stability. For example, N-substituted 3-aminoazetidine-3-carboxylic acids show restricted conformational freedom, impacting peptide backbone mimicry .
  • Aromatic Systems (Pyridine/Pyrimidine) : Planar aromatic rings in pyridine and pyrimidine derivatives enable π-π stacking interactions. The chloro group in 2-chloro-6-methylpyrimidine-4-carboxylic acid enhances lipophilicity and electron-withdrawing effects, altering acidity (pKa) of the carboxylic acid group .

Substituent Effects on Bioactivity

  • Cyclopentyl Group : The bulky cyclopentyl substituent in 5-cyclopentylpiperidine-3-carboxylic acid likely improves membrane permeability compared to unsubstituted nipecotic acid, analogous to prodrug strategies that esterify the carboxylic acid for enhanced BBB penetration .
  • Hydroxyl and Methyl Groups : In 5-hydroxy-6-methylpyridine-3-carboxylic acid, the hydroxyl group facilitates hydrogen bonding, while the methyl group provides steric hindrance, influencing metal chelation and solubility .

Pharmacological and Toxicological Considerations

  • Toxicity Data: Limited toxicological profiles are noted for several analogs. For example, 3-cyclohexylindeno[3,2-c]pyrazol-4-hydrazone lacks thorough toxicity studies, highlighting the need for further safety evaluations .

Biological Activity

5-Cyclopentylpiperidine-3-carboxylic acid is a compound of growing interest in the field of neuropharmacology due to its unique structural characteristics and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

5-Cyclopentylpiperidine-3-carboxylic acid is classified as a carboxylic acid with the molecular formula C13H19NC_{13}H_{19}N and a molecular weight of approximately 179.26 g/mol. The compound features a piperidine ring substituted with a cyclopentyl group and a carboxylic acid functional group at the 3-position.

Property Value
Molecular FormulaC13H19N
Molecular Weight179.26 g/mol
IUPAC Name5-Cyclopentylpiperidine-3-carboxylic acid
CAS NumberNot specified

Synthesis Methods

The synthesis of 5-cyclopentylpiperidine-3-carboxylic acid can be achieved through various methods, primarily involving the reaction of cyclopentylamine with suitable carbonyl compounds followed by a carboxylation step. This synthetic versatility allows for the exploration of various derivatives that may exhibit different biological activities.

Research indicates that 5-cyclopentylpiperidine-3-carboxylic acid interacts with multiple biological targets, particularly in the central nervous system (CNS). Its mechanism of action is thought to involve modulation of neurotransmitter systems, which can lead to effects on mood, cognition, and behavior.

Interaction Studies

Interaction studies have focused on the binding affinity of this compound at various receptors, including:

  • Dopamine Receptors : Potential influence on dopaminergic signaling pathways.
  • Serotonin Receptors : Possible effects on serotonergic transmission.
  • Nicotinic Acetylcholine Receptors : Implications for cognitive enhancement.

These interactions are crucial for evaluating the therapeutic potential of 5-cyclopentylpiperidine-3-carboxylic acid in treating neuropsychiatric disorders.

Neuropharmacological Effects

Several studies have reported on the neuropharmacological effects of related compounds, suggesting that 5-cyclopentylpiperidine-3-carboxylic acid may exhibit similar properties:

  • Antidepressant Activity : In animal models, compounds with similar structures have shown potential antidepressant effects by modulating serotonin levels.
  • Cognitive Enhancement : Research indicates that derivatives can improve cognitive function through cholinergic pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 5-cyclopentylpiperidine-3-carboxylic acid, it is helpful to compare it with structurally related compounds:

Compound Name Structure Characteristics Notable Properties
Piperidine-3-carboxylic acidBasic piperidine structureUsed in various pharmaceutical applications
1-Methylpiperidine-3-carboxylic acidMethyl substitution on piperidineExhibits different pharmacological effects
2-Cyclohexylpiperidine-3-carboxylic acidCyclohexyl substitutionPotentially different bioactivity due to ring size

These comparisons highlight the potential for distinct pharmacological profiles based on minor structural variations.

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